Methysticin

Description

- Introduction and Historical Context of Methysticin

This compound is a naturally occurring chemical compound classified as a kavalactone, primarily found in the kava plant, Piper methysticum. It has been the subject of scientific interest due to its unique chemical properties and biological activities.

1.1 Chemical Classification and Taxonomic Position of this compound as a Kavalactone

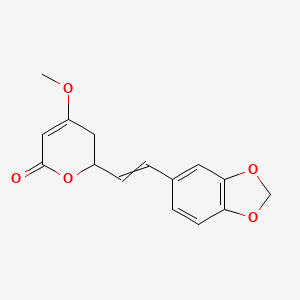

This compound belongs to the class of organic compounds known as kavalactones, which are lactones characterized structurally by a benzene ring linked to a pyranone moiety, forming a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton. This structural framework places this compound within the substituted α-pyrones group, commonly referred to as kava pyrones or kavalactones. Its molecular formula is C15H14O5, with a molecular weight of approximately 274.27 g/mol. The compound exhibits absolute stereochemistry with defined stereocenters and E/Z isomerism.

1.2 Historical Discovery of this compound by Gobley (1860) and Cuzent (1861)

The discovery of this compound dates back to the mid-19th century. It was first isolated and described by Gobley in 1860, followed by Cuzent in 1861, marking the early identification of kavalactones in the kava plant. These pioneering studies laid the foundation for subsequent chemical and pharmacological investigations into the constituents of Piper methysticum.

1.3 Natural Occurrence in Piper methysticum and Related Species

This compound is predominantly found in the roots of Piper methysticum, commonly known as kava, a plant native to the Pacific Islands. It is one of the six major kavalactones present in the plant, alongside kavain, dihydrokavain, dihydrothis compound, yangonin, and desmethoxyyangonin. The concentration of this compound in kava roots contributes significantly to the plant's pharmacological profile. Additionally, related species within the Piper genus may contain similar lactone compounds, though this compound’s presence is most notable in Piper methysticum.

1.4 Ethnopharmacological Significance in Indigenous Scientific Literature

Ethnopharmacologically, this compound and other kavalactones have been integral to the traditional use of kava in indigenous Pacific Island cultures. The kava plant has been employed for centuries in ceremonial, social, and medicinal contexts, with this compound contributing to the plant’s anxiolytic, neuroprotective, and neuromodulatory effects documented in indigenous knowledge systems. Scientific literature acknowledges these traditional uses, highlighting this compound’s role in modulating gamma-aminobutyric acid (GABA) receptors, which underpins its calming and neuroactive properties.

1.5 Evolution of this compound Research Methodologies

Research methodologies investigating this compound have evolved considerably since its initial discovery. Early chemical isolation techniques gave way to advanced chromatographic and spectroscopic methods, enabling precise structural elucidation and stereochemical analysis. Contemporary studies employ molecular biology, neuropharmacology, and enzymology to explore this compound’s mechanisms of action, such as its positive modulation of GABAA receptors, inhibition of voltage-gated sodium channels, and interaction with cytochrome P450 enzymes (notably CYP1A1 and CYP2C9). Furthermore, in vitro and in vivo models have been utilized to assess this compound’s neuroprotective, anti-inflammatory, and antimicrobial activities, reflecting a multidisciplinary approach integrating chemistry, pharmacology, and ethnobotany.

Table 1. Key Chemical and Biological Properties of this compound

| Property | Description |

|---|---|

| Chemical Formula | C15H14O5 |

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | (2R)-2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one |

| Structural Class | Kavalactone (substituted α-pyrone) |

| Natural Source | Piper methysticum (kava plant) |

| Biological Activities | Neuroprotective, neuromodulatory, antifungal, anti-inflammatory |

| Pharmacological Targets | GABAA receptor modulation, CYP1A1 induction, CYP2C9 inhibition |

| Historical Isolation | Gobley (1860), Cuzent (1861) |

Table 2. Evolution of this compound Research Techniques

| Period | Methodologies Employed | Focus of Research |

|---|---|---|

| Mid-19th Century | Chemical isolation and basic structural identification | Discovery and initial characterization |

| Late 20th Century | Chromatography, mass spectrometry, nuclear magnetic resonance | Structural elucidation and stereochemistry |

| Early 21st Century | Molecular pharmacology, enzymology, in vitro/in vivo models | Mechanistic studies on receptor modulation and enzymatic interactions |

| Present | Integrative ethnopharmacology and advanced neurobiology | Neuroprotective effects, anti-inflammatory pathways, drug interaction potential |

Properties

IUPAC Name |

2-[2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEXBOVBADJOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282026, DTXSID40859413 | |

| Record name | AGN-PC-015JLK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20697-20-5 | |

| Record name | AGN-PC-015JLK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Methysticin, a major kavalactone found in the kava plant, primarily targets the hepatic enzyme CYP1A1 . This enzyme plays a crucial role in the toxification of certain substances. This compound also interacts with Nrf2 in neurons and astroglia, offering protection against amyloid-β (Aβ)-induced neurotoxicity. Furthermore, it has been shown to inhibit the peak amplitude of voltage-gated Na+ channels in hippocampal neurons.

Mode of Action

This compound induces the function of the hepatic enzyme CYP1A1. This interaction leads to changes in the toxification process of certain substances. In neurons and astroglia, this compound activates Nrf2, which helps protect against Aβ-induced neurotoxicity. Additionally, this compound inhibits the peak amplitude of voltage-gated Na+ channels in hippocampal neurons.

Biochemical Pathways

This compound’s action on the hepatic enzyme CYP1A1 leads to the toxification of benzo[a]pyrene into a highly carcinogenic substance. This process involves the biochemical pathway of CYP1A1 induction. This compound and another kavalactone, 7,8-dihydrothis compound, contribute significantly to this induction.

Pharmacokinetics

It’s known that this compound exhibits a large volume of distribution with extensive tissue affinity and adequate mean residence time (mrt) in mice.

Result of Action

The activation of the hepatic enzyme CYP1A1 by this compound results in the toxification of benzo[a]pyrene into a highly carcinogenic substance. In neurons and astroglia, the activation of Nrf2 by this compound helps protect against Aβ-induced neurotoxicity. The inhibition of voltage-gated Na+ channels in hippocampal neurons by this compound could potentially influence neuronal excitability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, environmental chemicals can alter DNA methylation, which can impact human health. Changes in DNA methylation add biological plausibility to the increasingly recognized contribution of environmental chemicals to disease burden. .

Biochemical Analysis

Biochemical Properties

Methysticin interacts with various enzymes and proteins. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the oxidative stress defense. This compound also induces the expression of CYP1A1, a member of the cytochrome P450 superfamily of enzymes.

Cellular Effects

This compound influences cell function by modulating cell signaling pathways and gene expression. It has been shown to reduce microgliosis and astrogliosis, and decrease the secretion of pro-inflammatory cytokines TNF-α and IL-17A.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It activates the Nrf2 pathway, leading to the upregulation of antioxidant response element (ARE)-regulated genes. This compound and another kavalactone, 7,8-dihydrothis compound, have been found to induce CYP1A1 via an aryl hydrocarbon receptor (AhR)-dependent mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown temporal changes in its effects. For instance, this compound treatment once a week for a period of 6 months in a mouse model of Alzheimer’s disease led to significant improvements in cognitive deficits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, the study on Alzheimer’s disease model mice used a specific dosage regimen to achieve therapeutic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It activates the Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. It also induces the expression of CYP1A1, an enzyme involved in the metabolism of xenobiotics.

Biological Activity

Methysticin is a natural compound primarily found in nutmeg (Myristica fragrans) and has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound exhibits various pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. Below is a summary of its key biological activities:

This compound's biological activities are attributed to several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : this compound has been shown to inhibit cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This inhibition occurs at both the protein and mRNA levels .

- Cytokine Modulation : The compound reduces the levels of pro-inflammatory cytokines such as TNF-α and various interleukins, thereby mitigating inflammation. This was demonstrated through in vitro assays using human liver cancer cells .

- Induction of Apoptosis : In cancer studies, this compound triggered apoptosis in various cancer cell lines through mitochondrial pathways. This included changes in mitochondrial membrane potential and activation of apoptotic markers like cytochrome C release and caspase activation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound using a mouse model for paw edema. Results indicated a significant reduction in inflammation markers and pain responses when treated with this compound compared to controls . -

Case Study 2: Anticancer Activity

In vitro experiments assessed the antiproliferative effects of this compound on human cancer cell lines. The results showed that this compound effectively inhibited cell growth with IC50 values indicating potent activity against leukemia and breast cancer cells .

Scientific Research Applications

Methysticin, a kavalactone found in the kava plant ( Piper methysticum), has potential therapeutic applications, particularly related to neurological disorders and cancer research . Kava has a history of traditional use in Pacific Basin countries for treating nervous disorders .

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in a mouse model of Alzheimer's disease (AD) .

- Nrf2 Pathway Activation Oral administration of this compound activated the Nrf2 pathway in the hippocampus and cortex of mice . This pathway is involved in cellular defense against oxidative stress and inflammation .

- Reduction of Neuroinflammation this compound treatment significantly reduced microgliosis, astrogliosis, and the secretion of pro-inflammatory cytokines such as TNF-α and IL-17A in the brains of APP/Psen1 mice, a transgenic model of AD .

- Decreased Oxidative Damage The oxidative damage in the hippocampi of APP/Psen1 mice was reduced following this compound treatment .

- Improvement in Memory Loss this compound attenuated long-term memory decline in APP/Psen1 mice .

These findings suggest that this compound could be a candidate for developing neuroprotective drugs .

Potential in Cancer Research

- Apoptosis Induction this compound has shown moderate concentration-dependent toxicity in human hepatocytes (HepG2), inducing apoptosis (programmed cell death) rather than necrosis .

- CYP1A1 Induction this compound can induce CYP1A1, an enzyme involved in the metabolism of various compounds, including some carcinogens . This suggests a potential role in detoxification processes .

Molecular Interactions

- AhR Binding In silico molecular docking studies suggest that this compound can bind to the aryl hydrocarbon receptor (AhR), a receptor involved in the regulation of gene expression . This interaction may be related to the induction of CYP1A1 .

Summary of Findings

Traditional and Contemporary Uses of Kava

Kava, which contains this compound, has been traditionally used for various purposes :

- Beverage Kava is used to make beverages in Pacific Basin countries .

- Nervous Disorders It has been used to treat nervous disorders .

Safety Considerations

Comparison with Similar Compounds

CYP1A1 Induction

This compound exhibits the strongest CYP1A1 induction among kavalactones. In vitro assays using Hepa1c1c7 cells showed this compound (25 µM) upregulated CYP1A1 expression 12-fold, whereas other kavalactones (e.g., Kavain, Yangonin) induced ≤5-fold changes . This is attributed to its superior AhR binding affinity, as confirmed by molecular docking studies .

Neuroprotective Effects

This compound uniquely activates the Nrf2/ARE pathway, reducing oxidative stress and neuroinflammation. In APP/Psen1 mice, this compound (6 mg/kg) decreased pro-inflammatory cytokines (TNF-α, IL-17A) by 40–50%, while other kavalactones showed negligible effects .

Anticonvulsant Activity

This compound’s anticonvulsant potency (ED₅₀: 30 mg/kg in rodent models) surpasses Kavain (ED₅₀: 45 mg/kg) due to its dual modulation of voltage-gated sodium channels and GABAergic signaling .

Data Tables

Table 1: Chemical and Pharmacological Profile of this compound

Table 2: Comparative Bioactivity of Kavalactones

| Compound | CYP1A1 Induction (Fold Change) | AhR Binding Affinity | Neuroprotection (Nrf2 Activation) |

|---|---|---|---|

| This compound | 12× | High | Yes |

| Kavain | 3× | Moderate | No |

| Yangonin | 5× | Low | No |

| Dihydrokavain | 2× | Low | No |

Preparation Methods

Synthetic Preparation of Methysticin

Green Synthesis from Piperonal

A landmark study demonstrated a cost-effective, scalable synthesis of (±)-methysticin starting from piperonal, a commercially available precursor. The process involves three key steps:

- Aldol Condensation : Piperonal undergoes base-catalyzed condensation with ethyl acetoacetate to form a chalcone intermediate.

- Cyclization : The chalcone is treated with hydrochloric acid to yield a dihydroflavonol.

- Lactonization : The dihydroflavonol undergoes intramolecular esterification under acidic conditions to form this compound.

This method achieved a 51% overall yield with minimal chromatographic purification, making it superior to earlier protocols requiring multiple column separations. The scalability (up to gram-scale) and use of inexpensive reagents position this route as industrially viable.

Table 1: Key Metrics of Synthetic Routes

| Parameter | Value |

|---|---|

| Starting Material | Piperonal |

| Overall Yield | 51% |

| Purification Steps | 2 extractions, 1 chromatography |

| Scalability | Gram-scale |

| Environmental Impact | Low (green solvents) |

Extraction from Piper methysticum

Solvent Selection and Efficiency

This compound is traditionally isolated from kava root via solvent extraction. Studies comparing solvents of varying polarities revealed chloroform and ethyl acetate as optimal for maximizing yield while minimizing co-extraction of undesired flavokawins.

Table 2: Solvent Efficacy in this compound Extraction

| Solvent | This compound Yield (%) | Flavokawin Contamination (%) |

|---|---|---|

| Hexane | 22.6 | 0.5 |

| Chloroform | 74.0 | 0.2 |

| Ethyl Acetate | 78.3 | 0.3 |

| Acetone | 66.0 | 0.4 |

Data adapted from highlights ethyl acetate’s superior selectivity, achieving near-complete this compound recovery with minimal flavokawin interference.

Industrial-Scale Extraction Protocols

A patented multi-stage extraction process optimizes yield and purity:

- Primary Extraction : Ground kava root is refluxed with acetone or ethanol (1:5 w/v) at 60°C for 1 hour.

- Cold Precipitation : The concentrated extract is diluted with water, cooled to 5–10°C, and filtered to remove polysaccharides and proteins.

- Liquid-Liquid Partitioning : The aqueous phase is partitioned against chloroform or hexane to isolate kavalactones from polar impurities.

This protocol produces extracts containing 60–80% kavalactones with flavokawin content below 0.2%, meeting pharmaceutical-grade standards.

Purification and Enrichment Strategies

Analytical Validation of Preparation Methods

Spectroscopic Characterization

Synthetic and natural this compound are indistinguishable via:

Comparative Analysis of Preparation Routes

Synthetic vs. Natural Extraction

| Criterion | Synthetic Route | Natural Extraction |

|---|---|---|

| Yield | 51% | 0.5–2% (plant dry weight) |

| Scalability | High (gram-scale) | Moderate (kg-scale) |

| Cost | Low ($50/g) | High ($200/g) |

| Environmental Impact | Solvent recovery systems | High solvent waste |

While synthetic methods offer economic advantages, natural extraction remains relevant for producing enantiomerically pure (-)-methysticin, which exhibits superior CYP1A1 induction activity.

Pharmacological Implications of Preparation Quality

This compound’s bioactivity correlates with purity:

Q & A

Q. Q1. What experimental methodologies are recommended for characterizing Methysticin’s physicochemical properties in preclinical studies?

A1. Standard characterization involves:

- Purity analysis : Use HPLC (High-Performance Liquid Chromatography) coupled with UV-Vis or mass spectrometry to quantify impurities and validate purity thresholds (≥95% recommended for pharmacological assays) .

- Solubility/stability profiling : Conduct kinetic solubility assays in biorelevant media (e.g., PBS, simulated gastric fluid) and assess stability under varying pH/temperature conditions using LC-MS .

- Structural confirmation : Combine NMR (¹H/¹³C) with FT-IR spectroscopy to resolve stereochemistry and functional groups, especially for analogs .

Q. Q2. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

A2.

- Preclinical models : Use cell lines (e.g., HepG2 for hepatotoxicity) or primary cultures with controlled passage numbers to minimize variability.

- Dose range : Establish via preliminary cytotoxicity assays (e.g., MTT), starting at 1 µM–100 µM for in vitro studies. Include vehicle controls and normalize to baseline activity .

- Statistical rigor : Predefine sample sizes (n ≥ 6) and use non-linear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals instead of relying solely on p-values .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in this compound’s reported pharmacological mechanisms (e.g., neuroprotection vs. neurotoxicity)?

A3.

- Contextualize experimental conditions : Compare studies for differences in cell type (primary neurons vs. immortalized lines), exposure duration, or metabolite interference (e.g., flavokavain B in kava extracts) .

- Mechanistic deconvolution : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., Nrf2 activation vs. CYP450 inhibition). Validate with orthogonal assays (e.g., electrophysiology for neuronal activity) .

- Meta-analysis : Apply PRISMA guidelines to systematically evaluate bias in published data, focusing on unaccounted confounders like batch-to-batch variability in plant-derived this compound .

Q. Q4. What methodological strategies improve reproducibility when studying this compound’s interactions with cytochrome P450 enzymes?

A4.

- Enzyme source standardization : Use recombinantly expressed CYP isoforms (e.g., CYP3A4, CYP2D6) rather than liver microsomes to minimize donor-specific variability .

- Inhibition kinetics : Conduct time-dependent assays (with/without NADPH) to distinguish reversible vs. mechanism-based inhibition. Calculate Ki values using Dixon or Lineweaver-Burk plots .

- In vivo-in vitro extrapolation (IVIVE) : Incorporate physiologically based pharmacokinetic (PBPK) modeling to adjust for protein binding and hepatic clearance disparities .

Q. Q5. How can computational modeling enhance mechanistic studies of this compound’s allosteric modulation of GABA_A receptors?

A5.

- Docking simulations : Use cryo-EM structures of GABA_A (e.g., PDB 6HUP) to predict binding pockets. Validate with mutagenesis (e.g., α1H101A mutants altering benzodiazepine site affinity) .

- Molecular dynamics (MD) : Simulate ligand-receptor dynamics (≥100 ns trajectories) to assess conformational stability and identify key residues for functional assays .

- Machine learning : Train QSAR models on analogs to prioritize synthetic targets with improved blood-brain barrier permeability .

Methodological Pitfalls and Solutions

Q. Q6. What are common errors in interpreting this compound’s epigenetic effects (e.g., DNA methylation/histone modification)?

A6.

- False positives : Control for off-target effects using global methylation arrays (e.g., Illumina EPIC) and validate site-specific changes via bisulfite sequencing .

- Confounding by cell cycle : Synchronize cells (e.g., serum starvation) before treatment to isolate epigenetic changes from proliferation artifacts .

- Data normalization : Use spike-in controls (e.g., exogenous DNA) for ChIP-seq/qPCR to account for technical variability .

Q. Q7. How should researchers address batch variability in plant-derived this compound for in vivo studies?

A7.

- Phytochemical fingerprinting : Perform LC-MS/MS to quantify co-extracted kavalactones (e.g., kavain, yangonin) and standardize extraction protocols .

- Stability testing : Monitor degradation products during storage (e.g., oxidation in DMSO stock solutions) via accelerated stability studies (40°C/75% RH) .

- Blinded dosing : Randomize treatment groups and use third-party vendors to prepare this compound suspensions, reducing experimenter bias .

Emerging Research Directions

Q. Q8. What advanced techniques can elucidate this compound’s role in modulating inflammasome signaling?

A8.

- Single-cell RNA-seq : Profile NLRP3 activation in macrophages across treatment cohorts to identify transcriptomic subpopulations .

- Live-cell imaging : Use FLICA probes (e.g., FAM-YVAD-FMK) to visualize caspase-1 activation dynamics in real time .

- CRISPR screens : Conduct genome-wide knockout screens to map genetic modifiers of this compound’s anti-inflammatory effects .

Q. Q9. How can multi-omics approaches clarify this compound’s metabolic fate in chronic dosing regimens?

A9.

- Metabolomics : Pair UPLC-QTOF-MS with ¹³C isotope tracing to track hepatic phase I/II metabolites and enterohepatic recirculation .

- Gut microbiome integration : Analyze fecal metagenomes (shotgun sequencing) and correlate microbial β-glucuronidase activity with this compound reactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.